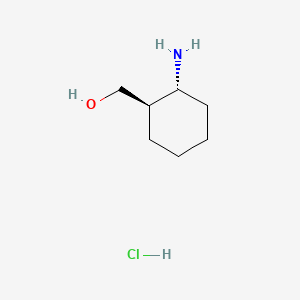

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

Description

Properties

IUPAC Name |

[(1R,2R)-2-aminocyclohexyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKUPNVXFLMRG-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28250-45-5 | |

| Record name | rac-[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Structure and Properties

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride features a cyclohexane ring with a hydroxymethyl group and an amine functionality in trans configuration. This specific stereochemical arrangement confers unique reactivity and makes it valuable in various synthetic pathways.

General Synthetic Approaches

Reduction-Based Methods

The preparation of this compound typically involves reduction reactions as key steps. Several approaches have been documented in the literature and patents.

Reduction of Precursor Compounds

A common synthetic route involves the reduction of appropriate precursors containing the cyclohexane ring structure. This method typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature conditions to ensure the desired stereochemistry.

The general reaction sequence can be represented as:

- Preparation of a suitable cyclohexane derivative with appropriate functional groups

- Reduction of the functional groups to introduce the hydroxymethyl and amine functionalities

- Salt formation using hydrochloric acid to obtain the hydrochloride salt

Catalytic Hydrogenation

Catalytic hydrogenation represents another major approach for the synthesis of this compound. This method involves the hydrogenation of precursor compounds under hydrogen pressure in the presence of suitable metal catalysts.

| Catalyst | Pressure (bar) | Temperature (°C) | Reference |

|---|---|---|---|

| Pd/C | 100-300 | 160-230 | |

| Pt | 20-350 | 140-260 | |

| Ni | 10-400 | 140-260 | |

| Rh, Ru | 100-300 | 160-230 |

Specific Preparation Methodologies

Aziridine Ring-Opening Approach

This approach involves the opening of strained aziridine rings to introduce the amine functionality in the correct stereochemical orientation.

The methodology follows these steps:

- Synthesis of N-(diphenylphosphinoyl)-7-azabicyclo[4.1.0]heptane (aziridine 1) by diphosphinylation and base-promoted ring closing of trans-2-aminocyclohexanol

- Ring-opening reaction of the aziridine with appropriate reagents

- Subsequent modifications to introduce the hydroxymethyl group

- Formation of the hydrochloride salt

This method provides good stereochemical control, producing the trans configuration characteristic of the target compound.

Modified Leuckart-Wallach Approach

This approach utilizes the Leuckart-Wallach reaction, which involves the reductive amination of carbonyl compounds using formic acid and amines. For this compound synthesis, a modified version of this reaction can be employed:

- Preparation of a suitable cyclohexanone derivative

- Reductive amination using ammonia or an amine source and a reducing agent

- Introduction of the hydroxymethyl group through appropriate synthetic transformations

- Conversion to the hydrochloride salt using HCl

Industrial Scale Production

For industrial-scale production, more scalable methods are employed, utilizing continuous flow processes and optimized reaction conditions:

- The reaction can be conducted in high-pressure tubes made of steel or steel alloys

- The catalyst beds are arranged in a fixed manner for continuous trickle phase reactions

- Reaction temperatures are controlled between 140-260°C with H₂ pressure between 10-400 bar

- After complete reaction, the product is cooled to ≤60°C and isolated

Catalyst Systems and Reaction Conditions

Metal Catalysts for Hydrogenation

Various metal catalysts have been employed for the synthesis of cyclohexylamine derivatives, which can be adapted for the preparation of this compound.

Optimized Reaction Parameters

The reaction parameters significantly influence the yield and stereoselectivity of the synthesis. Optimal conditions for high-quality product formation include:

Separation and Purification Methods

Isomer Separation Techniques

The synthesis of cyclohexylamine derivatives often results in mixtures of cis and trans isomers that require separation. For this compound, several approaches can be employed:

- Acidification to form the hydrochloride salts

- Selective crystallization using appropriate solvent systems

- Recrystallization to enhance purity

Crystallization Protocols

Crystallization is a critical step in obtaining high-purity this compound. The following solvents and conditions have been demonstrated to be effective for similar compounds:

| Solvent System | Crystallization Temperature (°C) | Isomer Purity | Reference |

|---|---|---|---|

| Isobutanol/Acetone | 15 | 99.3% trans | |

| Methanol/Acetone | 15 | 99.2% trans | |

| Ethanol/Acetone | 15 | 99.4% trans |

Alternative Synthetic Routes

From Cyclohexanol Derivatives

An alternative approach involves the use of cyclohexanol derivatives as starting materials:

- Oxidation of cyclohexanol to cyclohexanone

- Introduction of the hydroxymethyl group

- Reductive amination to introduce the amine functionality

- Formation of the hydrochloride salt

From Cyclohexylamine

Starting from cyclohexylamine itself, the hydroxymethyl group can be introduced through appropriate synthetic transformations:

- Protection of the amine group

- Introduction of the hydroxymethyl group at the desired position

- Deprotection of the amine

- Formation of the hydrochloride salt

Analytical Characterization

The quality of synthesized this compound can be evaluated using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Saturated amines.

Substitution: Halogenated cyclohexylamines.

Scientific Research Applications

Chemistry: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on biological systems. It is particularly useful in investigating the interactions of amine-containing compounds with enzymes and receptors .

Medicine: It is explored for its role in the synthesis of drugs that target specific molecular pathways, such as those involved in neurological disorders .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amine groups in the compound allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Cyclohexylamine: A simpler amine derivative of cyclohexane, lacking the hydroxyl group.

2-Aminocyclohexanol: Similar structure but with the amine and hydroxyl groups in different positions.

Cyclohexanol: Contains only the hydroxyl group without the amine functionality.

Uniqueness: Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is unique due to the presence of both hydroxyl and amine groups in a trans configuration on the cyclohexane ring. This specific arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds .

Biological Activity

Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl and amine functional groups attached to a cyclohexane ring. This configuration allows for diverse chemical reactivity, influencing its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 165.66 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified in available literature |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl and amine groups facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets. This modulation can lead to alterations in cellular signaling pathways and biochemical processes.

Key Mechanisms:

- Enzyme Interaction: The compound has been shown to interact with specific enzymes, potentially affecting their catalytic activity.

- Receptor Modulation: It may influence receptor activity, impacting physiological responses related to neurotransmission and other signaling pathways.

Biological Research Applications

This compound is utilized in various biological research contexts:

- Medicinal Chemistry: Investigated as a precursor for developing drugs targeting neurological disorders.

- Biological Studies: Used to explore the effects of cyclohexylamine derivatives on cellular systems.

- Synthesis of Active Compounds: Acts as an intermediate in synthesizing biologically active molecules.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic implications of this compound:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent .

- Cytotoxicity Assessments: Research involving cytotoxicity assays indicated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, pointing toward its utility in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Simple amine without hydroxyl group | Limited biological activity |

| 2-Aminocyclohexanol | Hydroxyl group in a different position | Moderate interaction with enzymes |

| Trans-2-Hydroxymethyl-1-cyclohexylamine | Unique trans configuration enhances reactivity | Significant modulation of enzyme/receptor activity |

Q & A

Q. Basic

- Chromatography : Use HPLC with a chiral column to separate enantiomers and confirm >99% purity (as per Argentometric assay standards) .

- Spectroscopy : IR spectroscopy (authentic spectrum provided) and ¹H/¹³C NMR to verify hydroxyl, amine, and cyclohexyl group signatures .

- Elemental Analysis : Confirm C, H, N, and Cl content against theoretical values .

Advanced : For advanced characterization, employ X-ray crystallography to resolve the trans configuration or mass spectrometry (HRMS) to detect trace impurities.

What synthetic routes are recommended for this compound?

Q. Advanced

- Chiral Resolution : Start with racemic 2-aminocyclohexanol, perform kinetic resolution using enantioselective enzymes or chiral acids .

- Reductive Amination : React cyclohexanone derivatives with formaldehyde and ammonium chloride under hydrogenation, followed by HCl neutralization .

- Post-Synthetic Modification : Protect the hydroxyl group (e.g., silylation) to prevent side reactions during amine functionalization .

Validation : Monitor reaction progress via TLC (silica gel, ninhydrin stain) and confirm stereochemistry with NOESY NMR .

How should researchers address contradictions in reported physical data (e.g., melting points)?

Advanced

Discrepancies in melting points (e.g., 149–152°C vs. 150–155°C) arise from:

- Purity Variations : Residual solvents or moisture content alter thermal profiles .

- Polymorphism : Crystalline forms may differ based on recrystallization solvents .

Resolution : Reproduce synthesis under strictly anhydrous conditions, characterize via DSC, and cross-reference with authenticated suppliers (e.g., Thermo Scientific) .

What analytical techniques are optimal for studying its stability under experimental conditions?

Q. Advanced

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .

- pH-Dependent Stability : Use potentiometric titration to assess amine protonation states in buffered solutions .

Critical Finding : The compound is hygroscopic; store in desiccated glass containers at -20°C for long-term stability .

What are its applications in asymmetric catalysis or drug development?

Q. Advanced

- Chiral Building Block : Used to synthesize β-amino alcohol motifs in antiviral or analgesic agents .

- Ligand Design : The hydroxyl and amine groups coordinate metal catalysts for enantioselective hydrogenation .

Validation : Pair with computational docking studies to predict receptor binding or catalytic efficiency .

How should safety protocols be tailored for handling this compound?

Q. Basic

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritation from hydrochloride salts .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced : Conduct a full risk assessment under CLP/GHS guidelines, focusing on respiratory protection during aerosol-generating steps .

What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Q. Advanced

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and catalyst loading to favor trans isomer formation .

- Purification : Use simulated moving bed (SMB) chromatography for large-scale chiral separation .

Data-Driven Solution : Compare enantiomeric excess (ee) at pilot scale via chiral HPLC and adjust parameters iteratively .

How can advanced computational methods enhance research on this compound?

Q. Advanced

- Molecular Dynamics : Simulate solubility behavior in mixed solvents (e.g., water-methanol) .

- DFT Calculations : Predict vibrational spectra (IR) and transition states for synthetic pathways .

Validation : Cross-correlate computed data with experimental IR and NMR results .

What gaps exist in current research, and how can they be addressed?

Q. Advanced

- Mechanistic Studies : Limited data on degradation pathways under oxidative conditions; employ LC-MS/MS to identify byproducts .

- Biological Activity : Screen against kinase or GPCR targets using high-throughput assays .

Collaborative Approach : Partner with crystallography labs to resolve 3D structures of derivatives for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.